Cas no 1368441-65-9 (1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine)

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine structure
1368441-65-9 structure
商品名:1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine
CAS番号:1368441-65-9
MF:C13H15ClN2
メガワット:234.724601984024
CID:6007572
PubChem ID:82278332

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

    • 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine
    • EN300-1983808
    • AKOS022533189
    • 1-[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
    • [1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
    • 1368441-65-9
    • インチ: 1S/C13H15ClN2/c1-16-7-11(13(8-15)4-5-13)10-3-2-9(14)6-12(10)16/h2-3,6-7H,4-5,8,15H2,1H3
    • InChIKey: SKSVADYNKUYHLY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC2=C(C=1)N(C)C=C2C1(CN)CC1

計算された属性

  • せいみつぶんしりょう: 234.0923762g/mol
  • どういたいしつりょう: 234.0923762g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1983808-5.0g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
5g
$3935.0 2023-06-03
Enamine
EN300-1983808-0.05g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
0.05g
$1140.0 2023-09-16
Enamine
EN300-1983808-0.5g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
0.5g
$1302.0 2023-09-16
Enamine
EN300-1983808-1g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
1g
$1357.0 2023-09-16
Enamine
EN300-1983808-5g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
5g
$3935.0 2023-09-16
Enamine
EN300-1983808-0.25g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
0.25g
$1249.0 2023-09-16
Enamine
EN300-1983808-1.0g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
1g
$1357.0 2023-06-03
Enamine
EN300-1983808-10.0g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
10g
$5837.0 2023-06-03
Enamine
EN300-1983808-0.1g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
0.1g
$1195.0 2023-09-16
Enamine
EN300-1983808-2.5g
[1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropyl]methanamine
1368441-65-9
2.5g
$2660.0 2023-09-16

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine 関連文献

1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamineに関する追加情報

1-(6-Chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine (CAS No. 1368441-65-9): An Overview of Its Structure, Properties, and Applications

1-(6-Chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine (CAS No. 1368441-65-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, and potential applications of 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine, highlighting recent advancements and ongoing research.

Chemical Structure and Synthesis: The molecular structure of 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine is composed of a cyclopropyl ring attached to a substituted indole moiety. The indole ring is further modified with a chlorine atom at the 6-position and a methyl group at the 1-position. This specific arrangement of functional groups imparts unique chemical properties to the compound. The synthesis of 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine typically involves multi-step reactions, including the formation of the indole core, introduction of the chlorine and methyl substituents, and final coupling with the cyclopropylmethanamine moiety.

Physical Properties: 1-(6-Chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine is a solid at room temperature with a melting point that can vary slightly depending on the purity and crystalline form. It is generally soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The compound's solubility in water is limited, which can be an important consideration for its use in biological assays and pharmaceutical formulations.

Biological Activities: Recent studies have explored the potential biological activities of 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine. One notable area of research is its interaction with neurotransmitter systems. Preliminary findings suggest that this compound may exhibit modulatory effects on serotonin receptors, making it a candidate for further investigation in the treatment of neurological disorders such as depression and anxiety. Additionally, there is growing interest in its potential as an inhibitor of specific enzymes involved in disease pathways.

Pharmacological Studies: In vitro studies have demonstrated that 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine can selectively bind to serotonin receptors with high affinity. This binding activity has been linked to potential therapeutic effects in preclinical models of mood disorders. Furthermore, preliminary pharmacokinetic studies have shown that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a drug candidate.

Clinical Potential: While still in the early stages of research, 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine holds promise for various clinical applications. Its potential as a serotonin receptor modulator could lead to new treatments for mood disorders that are more effective or have fewer side effects compared to existing medications. Additionally, ongoing studies are exploring its role in other therapeutic areas, such as pain management and neurodegenerative diseases.

Safety and Toxicology: Safety assessments are an integral part of drug development. Preclinical toxicology studies have indicated that 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine exhibits low toxicity at therapeutic doses. However, as with any new compound, thorough safety evaluations will be necessary to ensure its safe use in humans. These assessments will include detailed analyses of potential side effects and long-term safety profiles.

FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research into 1-(6-chloro-1-methyl-1H-indol-3-yl)cyclopropylmethanamine highlights its potential as a valuable tool in both basic research and drug development. Future studies will likely focus on optimizing its pharmacological properties, understanding its mechanisms of action at a molecular level, and advancing it through preclinical and clinical trials. As our understanding of this compound continues to grow, it may pave the way for innovative treatments for various medical conditions.

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